Ketone, cyclopropyl fluoromethyl (7CI,8CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ketone, cyclopropyl fluoromethyl (7CI,8CI), also known as 1-cyclopropyl-2-fluoroethanone, is an organic compound with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol . This compound features a cyclopropyl ring and a fluoromethyl ketone functional group, making it a unique structure in organic chemistry .

Wirkmechanismus

Target of Action

It’s known that ketones, in general, can interact with various enzymes and proteins within the cell .

Mode of Action

Ketones, including 1-cyclopropyl-2-fluoroethanone, can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. Depending on the specific nucleophile and reaction conditions, various products can be formed, such as alcohols, enamines, or imines. The strained cyclopropyl ring can be susceptible to ring-opening reactions with strong acids or bases.

Biochemical Pathways

For instance, 1,2-cyclopropyl carbohydrates have shown bioactivity in both HeLa cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .

Pharmacokinetics

Result of Action

The enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme could potentially disrupt normal cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-cyclopropyl-2-fluoroethanone. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, cyclopropyl fluoromethyl (7CI,8CI) typically involves the reaction of cyclopropylcarbinol with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Ketone, cyclopropyl fluoromethyl (7CI,8CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.

Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Ring-Opening Reactions: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are employed.

Major Products

Nucleophilic Addition: Alcohols, such as 1-cyclopropyl-2-fluoro-1-phenylethanol.

Ring-Opening Reactions: Linear or branched alkanes or alkenes, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a versatile compound used in various scientific research fields:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Cyclopropyl-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.

1-Cyclopropyl-2-bromoethanone: Similar structure but with a bromine atom instead of fluorine.

Cyclopropyl methyl ketone: Lacks the fluorine atom, making it less reactive in certain conditions.

Uniqueness

Ketone, cyclopropyl fluoromethyl (7CI,8CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical and organic synthesis research.

Biologische Aktivität

Ketone, cyclopropyl fluoromethyl (7CI,8CI), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This ketone is characterized by the presence of a cyclopropyl group and a fluoromethyl moiety, which enhance its reactivity and selectivity towards various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

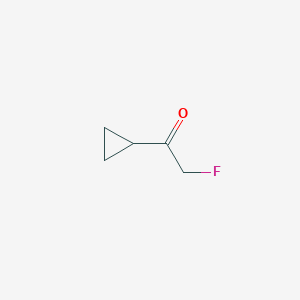

The structure of cyclopropyl fluoromethyl ketone can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of fluorine, which significantly alters its reactivity compared to non-fluorinated analogs. The fluorine atom increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.

Cyclopropyl fluoromethyl ketones primarily function as inhibitors of serine and cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The mechanism involves the covalent modification of active site residues in these proteases, leading to inhibition of their enzymatic activity.

Key Mechanisms:

- Covalent Bond Formation : The electrophilic carbonyl group reacts with nucleophilic residues (e.g., cysteine) in proteases.

- Selectivity : The presence of the fluoromethyl group enhances selectivity towards specific proteases while minimizing off-target effects.

Applications in Medicinal Chemistry

The applications of cyclopropyl fluoromethyl ketones span various therapeutic areas:

- Cancer Treatment : These compounds have been explored as potential inhibitors for cancer-related proteases, which are often overexpressed in tumors.

- Antiviral Agents : Certain derivatives have shown promising activity against viral infections by targeting viral proteases.

- Immunosuppressive Agents : Research indicates that some cyclopropyl fluoromethyl ketones can modulate immune responses by inhibiting T cell activation.

Inhibition of Proteases

A study conducted by Rasnick et al. demonstrated that a specific cyclopropyl fluoromethyl ketone significantly reduced inflammation in arthritic rat models through inhibition of cathepsin B (Cat-B) activity. This suggests potential therapeutic benefits in inflammatory diseases .

Antiviral Activity

In another investigation focusing on SARS-CoV, a derivative of cyclopropyl fluoromethyl ketone exhibited an EC50 value of 2.5 µM against viral replication in Vero cells. This highlights its potential as an antiviral agent with low toxicity .

Comparative Analysis of Biological Activity

| Compound Type | Target Enzyme | EC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Cyclopropyl Fluoromethyl Ketone | Cat-B | 5.0 | >30 |

| Fluorinated Peptide Derivative | SARS-CoV Mpro | 2.5 | >40 |

| Non-fluorinated Analog | Serine Protease | 20 | <10 |

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-fluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSXWSVIPTZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.